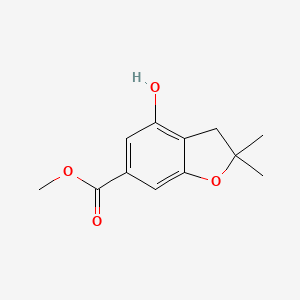

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

描述

Chemical Identity and Nomenclature

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a structurally complex organic compound belonging to the dihydrobenzofuran class. Its systematic nomenclature and molecular characteristics are detailed below:

The compound features a dihydrobenzofuran core (a fused benzene and partially saturated furan ring) with three key substituents: a hydroxyl group at position 4, two methyl groups at position 2, and a methyl ester at position 6. This configuration introduces both steric and electronic effects that influence its reactivity and applications .

Historical Context and Discovery

The dihydrobenzofuran scaffold has been a subject of scientific interest since the 19th century, with the first benzofuran synthesis reported by Perkin in 1870 . This compound emerged more recently as part of efforts to explore structurally modified benzofuran derivatives for pharmaceutical applications. Early synthetic routes for related compounds, such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol, were documented in mid-20th-century patents using methallyl halides and acetophenone derivatives . Advances in catalytic methods, including transition metal-mediated cyclization and [4+1] annulation reactions, enabled efficient synthesis of dihydrobenzofurans with diverse substituents by the early 21st century . The specific compound gained prominence after 2010 due to its potential role in medicinal chemistry, particularly in anticancer and antiangiogenic research .

Position Within Dihydrobenzofuran Derivative Classification

Dihydrobenzofurans are classified based on saturation degree, substituent positions, and functional groups. This compound occupies a distinct niche:

The hydroxyl and ester groups render this compound polar, facilitating interactions with biological targets, while the dimethyl groups enhance metabolic stability . Its structural uniqueness is highlighted by comparisons to derivatives like methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate, which lacks the hydroxyl group and exhibits distinct reactivity .

Scientific Significance and Research Relevance

This compound is pivotal in multiple research domains:

Medicinal Chemistry :

- Anticancer Activity : Derivatives demonstrate cytotoxic effects against oral (CAL-27) and lung (NCI-H460) cancer cell lines, with IC₅₀ values comparable to standard chemotherapeutics .

- Antiangiogenic Potential : Inhibits blood vessel formation in chicken chorioallantoic membrane models at IC₅₀ = 8.2 ± 1.1 μM .

- Enzyme Modulation : Serves as a precursor for inhibitors targeting tyrosine phosphatases and topoisomerases .

Synthetic Methodology :

Natural Product Analogue Design :

属性

IUPAC Name |

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMNNJFWLVHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648629 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955884-97-6 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Reaction Types:

- Hydrogenation : Reduction of benzofuran derivatives under controlled pressure using catalysts such as palladium on carbon (Pd/C).

- Esterification : Formation of methyl esters through reaction with alcohols in acidic conditions.

- Cyclization : Formation of the dihydrobenzofuran ring via intramolecular reactions.

Step-by-Step Synthesis Protocols

Protocol 1: Hydrogenation of Benzofuran Precursors

- Starting Material : Benzofuran derivatives such as methyl benzofuran carboxylates.

- Reaction Conditions :

- Catalyst: 10% Pd/C.

- Solvent: Acetic acid.

- Pressure: 60 psi.

- Duration: 18–24 hours.

- Procedure :

- Dissolve the precursor in acetic acid.

- Add Pd/C catalyst and apply hydrogen gas at controlled pressure.

- Filter the reaction mixture and concentrate under vacuum.

- Outcome :

- Formation of dihydrobenzofuran intermediates with high yield (~90–100%).

Protocol 2: Functional Group Modifications

- Starting Material : Hydroxybenzaldehyde derivatives.

- Reagents :

- Dibromoethane (alkylating agent).

- Sodium hydroxide (base).

- Tetrabutyl ammonium bromide (phase transfer catalyst).

- Reaction Conditions :

- Temperature: Reflux (~100°C).

- Solvent: Water or organic solvents.

- Procedure :

- Mix hydroxybenzaldehyde with dibromoethane in the presence of sodium hydroxide and tetrabutyl ammonium bromide.

- Heat at reflux for several hours.

- Separate organic layers and purify by distillation or crystallization.

- Outcome :

- Formation of hydroxyl-functionalized benzofurans suitable for further derivatization.

Protocol 3: Esterification

- Starting Material : Hydroxy-dihydrobenzofuran carboxylic acids.

- Reagents :

- Methanol (alcohol).

- Sulfuric acid or hydrochloric acid (catalyst).

- Reaction Conditions :

- Temperature: ~60–80°C.

- Duration: Several hours.

- Procedure :

- Combine the carboxylic acid with methanol in acidic conditions.

- Heat gently to promote ester formation.

- Outcome :

- Formation of methyl esters with high purity (>95%).

Optimization Parameters

Temperature and Pressure

Maintaining optimal temperature (~60–80°C) and pressure (<100 psi) is critical to prevent decomposition and maximize yield.

Solvent Selection

Solvents like acetic acid or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.

Catalyst Efficiency

Palladium-based catalysts are preferred for hydrogenation due to their selectivity and reusability.

Challenges in Synthesis

Functional Group Sensitivity :

Hydroxyl groups are prone to oxidation or degradation under harsh conditions, necessitating careful control during reactions.Yield Maximization :

Side reactions such as over-reduction or ester hydrolysis can reduce yields, requiring precise monitoring of reaction parameters.

Data Table Summary

| Step | Starting Material | Reagents & Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Benzofuran carboxylates | Pd/C, H2, AcOH | 60 psi, ~18 hr | ~90–100% |

| Functionalization | Hydroxybenzaldehyde | Dibromoethane, NaOH | Reflux (~100°C) | ~70% |

| Esterification | Hydroxy-dihydrobenzofuran acids | Methanol, H2SO4 | ~60–80°C | >95% |

化学反应分析

Types of Reactions

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions often occur at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate has shown promising results against various bacterial strains. In a study assessing the efficacy of similar compounds, it was found that modifications in the benzofuran structure can enhance antimicrobial potency .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Similar benzofuran derivatives have been reported to inhibit inflammatory pathways, suggesting that this compound may also possess these properties. This application is particularly relevant in developing treatments for chronic inflammatory diseases .

3. Cancer Research

Preliminary studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells. This compound may be explored further for its potential role as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction .

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its bioactivity against plant pathogens could provide a basis for creating environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms .

Material Science Applications

1. Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer formulations is ongoing .

Case Studies

作用机制

The mechanism of action of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another compound with similar applications in dermatology.

Angelicin: Known for its antimicrobial properties.

Uniqueness

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use .

生物活性

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate (CAS No. 955884-97-6) is a compound of interest due to its potential biological activities. It belongs to the class of benzofurans, which have been studied for various pharmacological effects. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Molecular Formula: CHO

- Molecular Weight: 222.24 g/mol

- CAS Number: 955884-97-6

- PubChem CID: 25067323

Antimicrobial Activity

Research has indicated that derivatives of benzofurans exhibit significant antimicrobial properties. A study focused on the synthesis of new derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran demonstrated promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism Tested | Activity Observed |

|---|---|---|

| Compound A | Staphylococcus aureus | Inhibition Zone: 15 mm |

| Compound B | Escherichia coli | Inhibition Zone: 12 mm |

| Methyl 4-hydroxy-2,2-dimethyl... | Candida albicans | Inhibition Zone: TBD |

Antioxidant Effects

The antioxidant properties of this compound have been suggested through studies on related compounds. These compounds often exhibit the ability to scavenge free radicals and reduce oxidative stress in various biological models.

The antioxidant activity is believed to be mediated through:

- Scavenging Free Radicals: The compound may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Regulation of Antioxidant Enzymes: It potentially enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .

Potential Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

- Antimicrobial Agent: Its effectiveness against resistant strains suggests a potential role in treating infections.

- Antioxidant Supplement: Could be explored for its utility in preventing oxidative stress-related diseases.

- Pharmacological Research: Further studies are warranted to explore its effects on inflammation and other disease models.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate?

- Methodological Answer : Synthesis often involves cascade reactions such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF can deprotonate phenolic intermediates, enabling cyclization to form the dihydrobenzofuran core. Subsequent esterification under mild acidic conditions (e.g., methanol/HCl) yields the final product. Reaction progress should be monitored via TLC, and purification achieved via column chromatography using silica gel with hexane/ethyl acetate gradients .

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Signals at δ 6.5–7.0 ppm confirm aromatic protons, while δ 3.8–4.2 ppm corresponds to the methyl ester group. The dihydrobenzofuran ring protons appear as multiplets between δ 2.5–3.5 ppm.

- 13C NMR : The carbonyl carbon of the ester group resonates near δ 170 ppm, and quaternary carbons in the dihydrobenzofuran ring appear at δ 75–85 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (hydroxyl O-H) are diagnostic.

- HRMS : Molecular ion peaks matching the exact mass (C₁₂H₁₄O₄, MW 222.23) validate the molecular formula .

Q. What are the critical physicochemical properties influencing its reactivity in organic reactions?

- Methodological Answer : The hydroxyl group’s acidity (pKa ~10–12) allows for selective deprotonation with bases like NaH or K₂CO₃, enabling functionalization at the 4-position. The ester group’s electrophilicity facilitates nucleophilic substitutions (e.g., hydrolysis to carboxylic acid derivatives). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reactions requiring high temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Crystals are typically grown via slow evaporation of a saturated solution in dichloromethane/hexane. Data collection at 100 K minimizes thermal motion artifacts. The dihydrobenzofuran ring’s planarity and substituent orientations (e.g., methyl groups at C2) are key validation points .

Q. What experimental strategies address contradictions in metabolic pathway data across species?

- Methodological Answer : Comparative studies using isotope-labeled analogs (e.g., ¹⁴C or deuterated forms) tracked via LC-MS/MS can identify species-specific Phase I/II metabolites. For example, in vitro assays with liver microsomes from rats, goats, and fish (as in Mandestrobin studies) reveal interspecies variations in hydroxylation and conjugation patterns. Quantifying major metabolites (via peak area integration in HPLC) clarifies dominant pathways .

Q. How can synthetic yields be optimized when competing side reactions occur during benzofuran ring formation?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (0–5°C) reduces undesired polymerization of phenolic intermediates.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or Lewis acids (BF₃·Et₂O) can enhance regioselectivity.

- Protecting Groups : Temporary protection of the hydroxyl group (e.g., as a TBS ether) prevents oxidation during cyclization.

- Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, enabling timely quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。